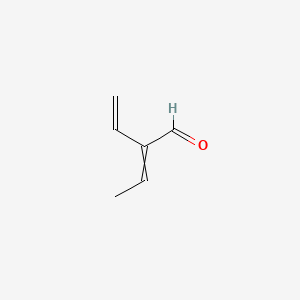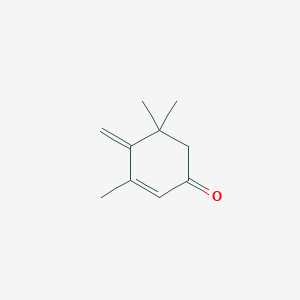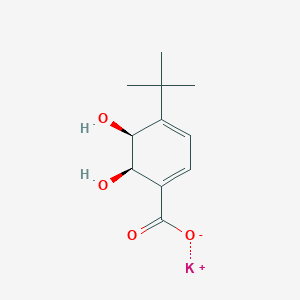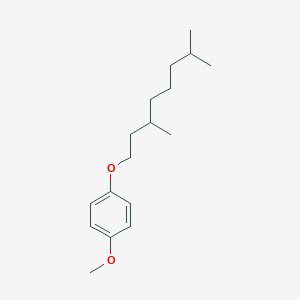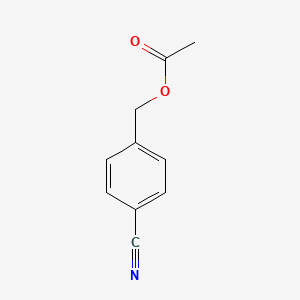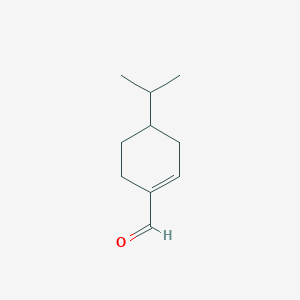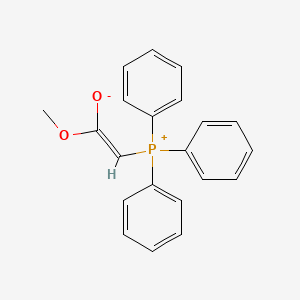
(E)-2-(Triphenylphosphonio)-1-methoxyethene-1-olate
描述
(E)-2-(Triphenylphosphonio)-1-methoxyethene-1-olate is an organophosphorus compound that features a phosphonium ylide structure. This compound is notable for its role in the Wittig reaction, a widely used method in organic synthesis for the formation of alkenes from aldehydes and ketones.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(Triphenylphosphonio)-1-methoxyethene-1-olate typically involves the reaction of triphenylphosphine with an appropriate alkyl halide to form a phosphonium salt. This salt is then treated with a strong base, such as butyllithium or sodium amide, to generate the ylide. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions and decomposition of the ylide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(E)-2-(Triphenylphosphonio)-1-methoxyethene-1-olate primarily undergoes the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. This reaction is highly selective and can produce (E)- or (Z)-alkenes depending on the reaction conditions and the nature of the ylide .
Common Reagents and Conditions
The Wittig reaction involving this compound typically uses aldehydes or ketones as substrates. The reaction is carried out in an aprotic solvent such as tetrahydrofuran or dichloromethane, under an inert atmosphere. The reaction temperature is usually maintained at low to moderate levels to control the reaction rate and selectivity .
Major Products
The major products of the Wittig reaction with this compound are alkenes. The stereochemistry of the resulting alkenes can be controlled by the choice of base and reaction conditions, allowing for the selective formation of (E)- or (Z)-isomers .
科学研究应用
(E)-2-(Triphenylphosphonio)-1-methoxyethene-1-olate has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in the study of biochemical pathways and the development of bioactive molecules.
作用机制
The mechanism of action of (E)-2-(Triphenylphosphonio)-1-methoxyethene-1-olate in the Wittig reaction involves the formation of a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane. This intermediate subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct. The reaction proceeds through a concerted mechanism, ensuring high stereoselectivity .
相似化合物的比较
Similar Compounds
- (E)-2-(Triphenylphosphonio)-1-ethoxyethene-1-olate
- (E)-2-(Triphenylphosphonio)-1-phenoxyethene-1-olate
- (E)-2-(Triphenylphosphonio)-1-methylthioethene-1-olate
Uniqueness
(E)-2-(Triphenylphosphonio)-1-methoxyethene-1-olate is unique due to its methoxy substituent, which influences the electronic properties and reactivity of the ylide. This compound offers distinct advantages in terms of selectivity and yield in the Wittig reaction compared to its analogs with different substituents .
属性
IUPAC Name |
(E)-1-methoxy-2-triphenylphosphaniumylethenolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19O2P/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3/b21-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNUDYROPUKXNA-HEHNFIMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C(=C/[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3342374.png)
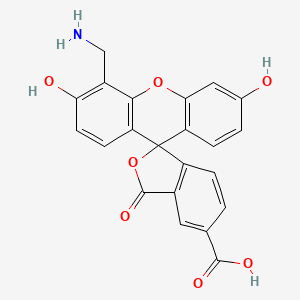
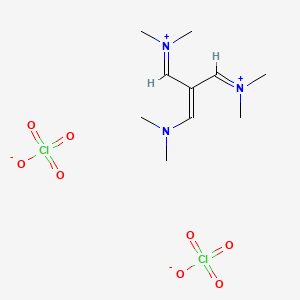
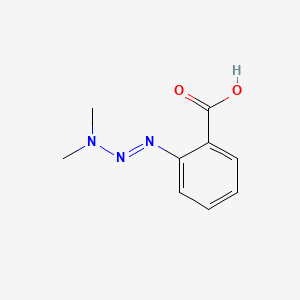

![2-fluoro-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B3342400.png)
